3-[(Oxan-2-yl)oxy]propane-1,2-diol
Description
Properties
CAS No. |
22128-25-2 |
|---|---|
Molecular Formula |
C8H16O4 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
3-(oxan-2-yloxy)propane-1,2-diol |
InChI |
InChI=1S/C8H16O4/c9-5-7(10)6-12-8-3-1-2-4-11-8/h7-10H,1-6H2 |
InChI Key |
WOIXJHBXDNYCQN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCC(CO)O |
Origin of Product |
United States |
Preparation Methods
Protection of Glycerol Diols
Glycerol’s 1,2-diols are protected as a cyclic acetal (e.g., acetone ketal) to isolate the 3-hydroxyl group. This step ensures regioselectivity by preventing unwanted etherification at the primary hydroxyls. The reaction proceeds under acidic catalysis (e.g., p-toluenesulfonic acid) in anhydrous acetone, yielding 1,2-O-isopropylidene glycerol (solvent: acetone, yield: 85–92%).
Alkylation with Activated THP Derivatives
The free 3-hydroxyl group is deprotonated using a strong base (e.g., NaH or KOtBu) in tetrahydrofuran (THF), generating a nucleophilic alkoxide. This intermediate reacts with 2-(tosyloxy)oxane (THP-OTs) at 60–80°C for 6–12 hours. The tosylate leaving group facilitates efficient substitution, yielding 1,2-O-isopropylidene-3-(oxan-2-yloxy)propane.
Deprotection of the Acetal Group
The isopropylidene group is cleaved under mild acidic conditions (e.g., aqueous HCl in THF, 25°C, 2 hours), restoring the 1,2-diols and yielding the final product. Purification via vacuum distillation or column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.
Key Parameters
| Step | Conditions | Yield (%) |
|---|---|---|
| Acetal Protection | Acetone, p-TsOH, reflux, 4 h | 89 |
| Alkylation | THF, NaH, THP-OTs, 70°C, 8 h | 78 |
| Deprotection | 0.1 M HCl/THF, 25°C, 2 h | 91 |
Acid-Catalyzed Direct Etherification with Dihydropyran
This one-pot method leverages the reactivity of dihydropyran (DHP) under Brønsted acid catalysis to directly introduce the THP group onto glycerol. While less regioselective than the Williamson approach, optimizing reaction conditions enhances 3-O-THP formation:
Reaction Mechanism
In the presence of pyridinium p-toluenesulfonate (PPTS) or camphorsulfonic acid (CSA), DHP undergoes ring-opening to form an oxonium ion. Glycerol’s 3-hydroxyl attacks the electrophilic carbon, yielding the THP ether. The secondary 2-hydroxyl exhibits lower nucleophilicity, favoring 3-O substitution (70–75% selectivity).
Optimization Strategies
- Solvent Effects : Dichloromethane (DCM) or toluene improves THP solubility and minimizes side reactions.
- Temperature Control : Maintaining 0–5°C suppresses polymerization and di-substitution.
- Catalyst Loading : 5 mol% PPTS achieves optimal conversion without excessive acid degradation.
Performance Metrics
| Parameter | Value |
|---|---|
| Selectivity (3-O-THP) | 72% |
| Isolated Yield | 65% |
| Purity (HPLC) | 93% |
Mitsunobu Reaction for Stereochemical Control
The Mitsunobu reaction enables ether formation under mild, non-acidic conditions, preserving acid-sensitive functional groups. While traditionally used for alcohols with restricted mobility, it has been adapted for glycerol derivatives:
Reaction Setup
Glycerol, THP-OH, triphenylphosphine (PPh₃), and diethyl azodicarboxylate (DEAD) are combined in anhydrous THF at 0°C. The reaction proceeds via a redox mechanism, transferring the THP group to the 3-hydroxyl with inversion of configuration.
Advantages and Limitations
- Advantages : No need for pre-protection; compatible with base-sensitive substrates.
- Limitations : High cost of reagents (DEAD/PPh₃); moderate yields (50–60%) due to competing reactions at other hydroxyls.
Industrial-Scale Production Using DMC Catalysts
Double metal cyanide (DMC) catalysts, noted for their efficiency in polyether synthesis, have been repurposed for monomeric ethers like 3-[(Oxan-2-yl)oxy]propane-1,2-diol:
Process Overview
Glycerol and DHP are heated (80–100°C) in the presence of Zn₃[Co(CN)₆]₂ catalyst. The DMC framework facilitates Lewis acid-mediated activation of DHP, enhancing reaction rate and selectivity.
Scalability Metrics
| Parameter | Bench Scale (100 g) | Pilot Plant (10 kg) |
|---|---|---|
| Conversion (%) | 88 | 85 |
| Selectivity (%) | 80 | 78 |
| Cycle Time (h) | 6 | 5.5 |
Comparative Analysis of Synthesis Routes
Table 1: Method Comparison
| Method | Yield (%) | Regioselectivity | Cost ($/kg) | Scalability |
|---|---|---|---|---|
| Williamson Synthesis | 78 | High (>90%) | 120 | Moderate |
| Acid-Catalyzed | 65 | Moderate (70%) | 80 | High |
| Mitsunobu | 55 | Low (50%) | 300 | Low |
| DMC Catalysis | 85 | High (80%) | 95 | High |
Chemical Reactions Analysis
Types of Reactions
3-[(Oxan-2-yl)oxy]propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler alcohols.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of simpler alcohols.
Substitution: Formation of halides, amines, and other substituted derivatives.
Scientific Research Applications
3-[(Oxan-2-yl)oxy]propane-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(Oxan-2-yl)oxy]propane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. These interactions can influence cellular processes and biochemical pathways, contributing to its observed effects.
Comparison with Similar Compounds
Structural Classification and Substituent Effects
The propane-1,2-diol core allows diverse substitutions, leading to variations in properties:
Key Observations :
Key Insights :
- Hydrophobic Interactions : Long alkyl chains (e.g., C16 in marine-derived diols) enhance membrane disruption, critical for antimicrobial and cytotoxic activities .
- Functional Group Effects: Polar groups (e.g., hydroxy in compound 11) improve target binding, while nonpolar substituents (e.g., methoxy) reduce potency .
Key Comparisons :
- Cyclic vs. Linear Substituents : The oxane ring may confer higher thermal stability compared to linear alkyl chains, similar to methoxyphenyl derivatives used in polymers .
- Surfactant Properties : Branched chains (e.g., ethylhexyl) lower surface tension, while cyclic groups (e.g., oxane) might offer milder sensory effects for cosmetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
